molecular formula C16H16ClNO4S B2887975 N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine CAS No. 362719-84-4

N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine

Cat. No. B2887975
Key on ui cas rn: 362719-84-4
M. Wt: 353.82
InChI Key: WFXIYQZJDPWRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07973078B2

Procedure details

35.8 g of ethyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine was dissolved in 157 mL of ethanol and 157 mL of 1,4-dioxane, and 157 mL of a 1 M aqueous sodium hydroxide solution was added thereto, followed by stirring at 60° C. overnight. The reaction liquid was cooled to room temperature, and then concentrated under reduced pressure. The residue was dissolved in water, acidified by addition of 1 M hydrochloric acid, and then extracted with ethyl acetate. The organic layer was washed with saturated brine, and then dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to obtain 29.3 g of N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine.
Name
ethyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Quantity
35.8 g
Type
reactant
Reaction Step One
Quantity
157 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
157 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]([C:23]([OH:25])=[O:24])[N:4]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Cl:21])[C:16]=1[CH3:22])[S:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)(=[O:7])=[O:6])C.[OH-].[Na+]>C(O)C.O1CCOCC1>[Cl:21][C:17]1[C:16]([CH3:22])=[C:15]([N:4]([S:5]([C:8]2[CH:9]=[CH:10][C:11]([CH3:14])=[CH:12][CH:13]=2)(=[O:6])=[O:7])[CH2:3][C:23]([OH:25])=[O:24])[CH:20]=[CH:19][CH:18]=1 |f:1.2|

Inputs

Step One
Name
ethyl N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Quantity
35.8 g
Type
reactant
Smiles
C(C)C(N(S(=O)(=O)C1=CC=C(C=C1)C)C1=C(C(=CC=C1)Cl)C)C(=O)O
Name
Quantity
157 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
157 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
by stirring at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction liquid
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
acidified by addition of 1 M hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C(=C(C=CC1)N(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 29.3 g
YIELD: CALCULATEDPERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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